molecular formula C8H9F2N B044915 2-Fluoro-2-(4-fluorophenyl)ethanamine CAS No. 115046-30-5

2-Fluoro-2-(4-fluorophenyl)ethanamine

Cat. No. B044915
CAS RN: 115046-30-5
M. Wt: 157.16 g/mol
InChI Key: YRGZSEJVNHZQSA-UHFFFAOYSA-N
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Description

“2-Fluoro-2-(4-fluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9F2N . It may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .


Synthesis Analysis

The synthesis of fluorinated organic molecules, such as “2-Fluoro-2-(4-fluorophenyl)ethanamine”, has been a focus of major efforts, particularly for drug development . The replacement of hydrogen by fluorine has been used to improve the biophysical and chemical properties of bioactives .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-2-(4-fluorophenyl)ethanamine” has been studied using various techniques. For example, the jet-cooled singly hydrated 2-(4-fluoro-phenyl)-ethylamine (4-FPEA-H2O) cluster has been studied by ionization-loss stimulated Raman spectroscopy .


Chemical Reactions Analysis

The effects of fluorination on the conformational landscape of adrenergic neurotransmitters is exemplified through the conformation analysis of 2-(2-F-phenyl)ethanamine (2FPEA) carried out by microwave spectroscopy and quantum chemical calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-2-(4-fluorophenyl)ethanamine” include a molecular weight of 157.16 g/mol . More detailed properties such as melting point, boiling point, and density are not provided in the available literature.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

2-Fluoro-2-(4-fluorophenyl)ethanamine: is utilized as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . These derivatives are significant due to their wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

Preparation of Palladacycles

The compound is instrumental in the preparation of ortho-metalated primary phenethylamines . These are crucial for forming complexes containing six-membered palladacycles, which are valuable in catalysis and organic synthesis .

Pharmacological Research

In pharmacology, 2-Fluoro-2-(4-fluorophenyl)ethanamine is part of a collection of unique chemicals used for early discovery research. It’s important to note that the analytical data for this product is not collected, indicating its specialized use in novel drug discovery .

Material Science

This compound plays a role in material science, particularly in the synthesis of compounds with electron-releasing and electron-withdrawing groups on the aromatic ring. This is essential for creating materials with specific electronic properties .

Analytical Chemistry

In analytical chemistry, the effect of fluorine substitution on the conformational landscapes of molecules is studied using 2-Fluoro-2-(4-fluorophenyl)ethanamine . This research can lead to the development of new analytical methods for molecular structure determination .

Biochemical Applications

While specific biochemical applications are not detailed in the available data, the compound’s role in proteomics research suggests its potential use in studying protein interactions and functions, which is a fundamental aspect of biochemistry .

Industrial Applications

Although direct industrial applications are not explicitly mentioned, the compound’s involvement in the synthesis of complex molecules implies its utility in the chemical industry, particularly for the development of new materials and chemicals .

Safety and Handling

It’s crucial to consider the safety and handling of this compound, as it is classified under acute toxic category 3 for oral exposure. Proper precautions must be taken when working with this chemical in any research application .

Safety And Hazards

While specific safety and hazard information for “2-Fluoro-2-(4-fluorophenyl)ethanamine” is not available, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Fluorination is considered as a possible means for alteration of conformational landscapes in molecules . The effect of fluorine substitution was studied by measuring the vibronic and vibrational spectra of gas phase 2-(4-fluoro-phenyl)-ethylamine (4-FPEA) by resonant two-photon ionization (R2PI) and by .

properties

IUPAC Name

2-fluoro-2-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGZSEJVNHZQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551404
Record name 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(4-fluorophenyl)ethanamine

CAS RN

115046-30-5
Record name 2-Fluoro-2-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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